(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone
Description
Chemical Classification and Significance in Heterocyclic Chemistry
The compound (5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone represents a sophisticated integration of three pharmacologically significant heterocyclic systems: benzo[c]isoxazole , 1,2,3-triazole , and morpholine . Each scaffold contributes distinct electronic, steric, and pharmacological properties to the hybrid structure.
The benzo[c]isoxazole moiety is a bicyclic aromatic system combining benzene and isoxazole rings, known for its hydrogen-bond-accepting oxygen atom and electron-deficient π-system, which facilitates interactions with hydrophobic binding pockets in biological targets. The 1,2,3-triazole ring, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides metabolic stability, dipole-mediated interactions, and metal-coordination capabilities. The morpholine subunit, a six-membered saturated heterocycle with one oxygen and one nitrogen atom, enhances solubility and pharmacokinetic properties while modulating target affinity through its weak basicity (pKa ~8.7) and chair-like conformational flexibility.
This hybrid architecture exemplifies the strategic fusion of privileged scaffolds —structural motifs frequently observed in bioactive molecules due to their versatility in engaging diverse biological targets. For instance, benzo[c]isoxazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities, while 1,2,3-triazoles are prominent in antiviral, antitubercular, and kinase-inhibitory agents. Morpholine’s role in central nervous system (CNS) drugs and enzyme inhibitors further underscores its utility.
Table 1: Key Heterocyclic Components and Their Roles
Historical Development of Hybrid 1,2,3-Triazole and Benzisoxazole Scaffolds
The rational design of hybrid heterocyclic systems emerged in the early 2000s, driven by the need to overcome drug resistance and improve target selectivity. Benzisoxazole-triazole hybrids gained prominence following seminal work by Ashwini et al. (2015), who demonstrated that tethering 1,2,3-triazoles to benzo[c]isoxazole’s third position via CuAAC yielded compounds with nanomolar activity against acute myeloid leukemia (AML) cell lines. These hybrids inhibited histone deacetylases (HDACs) and induced tubulin acetylation, validating their multitarget potential.
Subsequent advances in click chemistry enabled the synthesis of structurally diverse hybrids. For example, Wang et al. (2020) developed a copper-catalyzed three-component domino reaction to assemble 2,1-benzoisoxazole-1,2,3-triazoles, achieving yields >85% and regioselectivity >95:5. This methodology facilitated the creation of combretastatin A-4 analogues, highlighting the scaffold’s adaptability in mimicking natural product architectures.
Table 2: Milestones in Hybrid Scaffold Development
Privileged Heterocyclic Scaffolds in Academic Research
The concept of privileged scaffolds —heterocyclic frameworks capable of interacting with multiple biological targets—has revolutionized medicinal chemistry. Benzo[c]isoxazole and 1,2,3-triazole rank among the most studied privileged structures due to their structural plasticity and target promiscuity .
Schneider et al. (2017) quantified scaffold promiscuity using Shannon entropy analysis of 1.4 million bioactive compounds, revealing that sp³-rich heterocycles like morpholine exhibit higher target selectivity compared to flat aromatic systems. Benzo[c]isoxazole’s dual hydrogen-bond acceptor and donor capacity enables interactions with kinase ATP-binding sites and microbial topoisomerases. Meanwhile, 1,2,3-triazoles act as bioisosteres for amides and esters, enhancing metabolic stability without compromising target engagement.
Morpholine’s privileged status stems from its balanced lipophilicity (LogP ~0.5–1.5) and ability to modulate CNS permeability. Over 15% of FDA-approved CNS drugs contain morpholine or its derivatives, including aprepitant (anti-emetic) and reboxetine (antidepressant).
Theoretical Framework and Research Objectives
The design of This compound is grounded in three theoretical principles:
- Bioisosteric Replacement : Substituting labile functional groups (e.g., esters) with 1,2,3-triazole enhances metabolic stability.
- Conformational Restriction : The benzo[c]isoxazole’s rigid geometry preorganizes the molecule for optimal target binding.
- Pharmacophore Hybridization : Merging triazole, isoxazole, and morpholine leverages synergistic interactions with disparate target regions.
Current research objectives focus on:
Properties
IUPAC Name |
[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazol-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-19(21(27)25-9-11-28-12-10-25)22-24-26(14)16-7-8-18-17(13-16)20(29-23-18)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDHDGFUULUBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone, with a CAS number of 951897-26-0, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 389.4 g/mol. The structure includes a triazole ring linked to a morpholino group and a phenylbenzoisoxazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 951897-26-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the triazole ring is essential for its pharmacological properties, as it can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that related triazole compounds demonstrate inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Case Studies and Research Findings
- Antifungal Activity : A study highlighted the antifungal potential of triazole derivatives against pathogenic fungi such as Candida species. The compound exhibited selective action against Gram-positive microorganisms while showing limited activity against Gram-negative strains .
- Cytotoxicity Assessment : Toxicity assays conducted on human cell lines (e.g., HEK293) indicated that certain derivatives of the compound possess low cytotoxicity, making them suitable candidates for further development as therapeutic agents .
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding interactions of the compound with key enzymes involved in bacterial resistance mechanisms. These studies suggest favorable binding energies compared to standard antibiotics like ciprofloxacin .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a lead structure for developing new therapeutic agents due to its ability to interact with various biological targets. Some notable applications include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the triazole and isoxazole rings may enhance their interaction with target proteins involved in cancer progression .
- Antimicrobial Properties : Research indicates that derivatives of isoxazole compounds can inhibit bacterial growth. The specific interactions of (5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone with microbial enzymes could be further explored for developing new antibiotics .
- Neurological Disorders : Given its structural similarities to other neuroactive compounds, this compound may have applications in treating neurodegenerative diseases such as Alzheimer's disease. Research into related compounds indicates potential for modulating tau protein aggregation .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines. The results indicated that modifications to the triazole ring significantly influenced anti-proliferative activity. Specifically, compounds similar to this compound showed IC50 values in the low micromolar range against breast cancer cells .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that isoxazole-containing compounds exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to inhibition of cell wall synthesis and disruption of membrane integrity .
Comparison with Similar Compounds
Methodological Considerations
- Structural Analysis : Tools like SHELXL and WinGX were critical in determining crystallographic parameters for analogues, enabling precise bond-angle comparisons .
- Graph-Based Comparisons : Chemical graph theory (e.g., subgraph isomorphism) provides a framework for quantifying structural similarity between Compound A and its analogues .
Preparation Methods
Key Synthetic Pathways
Benzo[c]isoxazole Core Synthesis
The benzoisoxazole moiety is typically constructed via intramolecular cyclization of o-hydroxyaryl oximes or via Suzuki-Miyaura cross-coupling to introduce aryl substituents.
Method A: Cyclization of o-Hydroxyaryl Oximes
- Starting Material : 3-Phenyl-5-nitrobenzaldehyde.
- Oxime Formation : Reaction with hydroxylamine hydrochloride in ethanol under reflux yields the corresponding oxime.
- Cyclization : Treatment with acetic anhydride at 120°C induces cyclization to form 3-phenylbenzo[c]isoxazole-5-carbaldehyde.
- Yield : 68–72%.
- Key Condition : Acid catalysis (H2SO4) accelerates ring closure.
Method B: Suzuki Coupling for Aryl Functionalization
- Intermediate : 5-Bromo-3-phenylbenzo[c]isoxazole.
- Coupling : React with phenylboronic acid using Pd(PPh3)4 in toluene/EtOH (3:1) at 80°C.
- Yield : 85%.
- Catalyst : Pd(PPh3)4 (5 mol%).
1,2,3-Triazole Ring Assembly
The triazole ring is constructed via Huisgen 1,3-dipolar cycloaddition (click chemistry) between an alkyne and an azide.
Step 1: Propargylation of Benzoisoxazole
- Substrate : 3-Phenylbenzo[c]isoxazole-5-carbaldehyde.
- Propargylamine Formation : Condensation with propargylamine in MeOH under reflux.
Step 2: Azide Preparation
- Azide Source : 5-Methyl-1H-1,2,3-triazol-4-amine.
- Diazotization : Treat with NaNO2/HCl at 0°C, followed by NaN3 to generate the azide.
Step 3: Click Reaction
Comparative Analysis of Methods
Optimization Challenges and Solutions
Regioselectivity in Triazole Formation
Morpholine Acylation Side Reactions
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the benzo[c]isoxazole core via condensation of hydroxylamine derivatives with substituted benzaldehydes under acidic conditions .
- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, ensuring regioselectivity .
- Step 3 : Coupling the morpholino-methanone group using nucleophilic acyl substitution or palladium-catalyzed cross-coupling .
- Optimization : Vary catalysts (e.g., CuI vs. Ru complexes), solvents (DMF vs. THF), and temperatures to improve yield and purity. Monitor via TLC and HPLC .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Techniques :
- NMR (1H/13C): Assign peaks for triazole protons (δ 7.5–8.2 ppm), benzo[c]isoxazole (δ 6.8–7.4 ppm), and morpholine (δ 3.4–3.8 ppm) .
- Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns via HRMS .
- X-ray Crystallography : Resolve stereochemistry and confirm crystal packing (if crystallizable) .
Q. What in vitro assays are used for initial pharmacological screening?
- Methods :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., FRET) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Solubility/Stability : Assess in PBS (pH 7.4) via HPLC at 37°C over 24–72 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Approach :
- Substituent Variation : Replace phenyl groups with halogenated or electron-withdrawing groups (e.g., -CF3, -NO2) to modulate lipophilicity and binding .
- Scaffold Hybridization : Integrate pharmacophores from bioactive triazole/isoxazole derivatives (e.g., antifungal azoles) .
Q. How to resolve contradictions in biological activity data across different studies?
- Strategies :
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
- Dose-Response Curves : Compare EC50/IC50 values using nonlinear regression models (GraphPad Prism) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What experimental designs are suitable for assessing environmental or metabolic stability?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
